molecular formula C21H16FN3O3S B6501068 4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide CAS No. 899350-93-7

4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B6501068
CAS No.: 899350-93-7
M. Wt: 409.4 g/mol
InChI Key: CIZSNWIVWXVXIN-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-diketone, under acidic conditions.

    Introduction of the Fluoro and Methyl Groups:

    Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the quinoxaline core to dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, resulting in cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the quinoxaline core and the benzenesulfonamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-13-6-11-17(25-29(27,28)15-9-7-14(22)8-10-15)16(12-13)20-21(26)24-19-5-3-2-4-18(19)23-20/h2-12,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZSNWIVWXVXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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